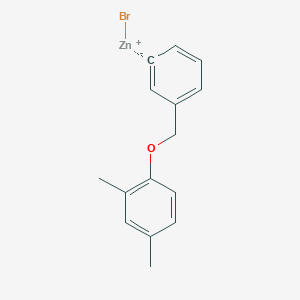
3-(2,4-Dimethylphenoxymethyl)phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-dimethylphenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF): is an organozinc reagent commonly used in organic synthesis. This compound is a member of the organozinc halides, which are known for their utility in various chemical transformations, particularly in cross-coupling reactions. The presence of the zinc atom bonded to the aromatic ring makes it a valuable intermediate in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-dimethylphenoxymethyl)phenylzinc bromide typically involves the reaction of 3-(2,4-dimethylphenoxymethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent. The general reaction scheme is as follows:
3-(2,4-dimethylphenoxymethyl)phenyl bromide+Zn→3-(2,4-dimethylphenoxymethyl)phenylzinc bromide
Industrial Production Methods: On an industrial scale, the preparation of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid contamination and side reactions. The reaction conditions are optimized to maximize the conversion of the starting material to the desired organozinc compound.
Análisis De Reacciones Químicas
Types of Reactions: 3-(2,4-dimethylphenoxymethyl)phenylzinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Transmetalation: It can transfer its organic group to other metals, such as palladium or nickel, in cross-coupling reactions.
Oxidation: It can be oxidized to form the corresponding phenol or ketone.
Common Reagents and Conditions:
Electrophiles: Alkyl halides, acyl chlorides, and aldehydes.
Catalysts: Palladium or nickel catalysts are often used in cross-coupling reactions.
Solvents: THF is commonly used due to its ability to stabilize the organozinc reagent.
Major Products:
Aryl-alkyl compounds: Formed through nucleophilic substitution.
Aryl ketones: Formed through oxidation reactions.
Biaryl compounds: Formed through cross-coupling reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Cross-coupling reactions: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Synthesis of polymers: Utilized in the preparation of functionalized polymers with specific properties.
Biology and Medicine:
Drug development: Employed in the synthesis of biologically active compounds and drug candidates.
Bioconjugation: Used to attach organic molecules to biomolecules for research and therapeutic purposes.
Industry:
Material science: Applied in the development of advanced materials with unique properties.
Agricultural chemicals: Used in the synthesis of agrochemicals and pesticides.
Mecanismo De Acción
The mechanism by which 3-(2,4-dimethylphenoxymethyl)phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, depending on the reaction conditions and the nature of the electrophile. The zinc atom acts as a nucleophile, attacking the electrophilic center of the substrate to form a new carbon-carbon bond. The molecular targets and pathways involved are primarily determined by the specific reaction being carried out.
Comparación Con Compuestos Similares
Phenylzinc bromide: A simpler organozinc reagent used in similar types of reactions.
3-(4-dimethylaminophenyl)phenylzinc bromide: Another organozinc compound with different substituents on the aromatic ring.
Uniqueness:
Substituent effects: The presence of the 2,4-dimethylphenoxymethyl group in 3-(2,4-dimethylphenoxymethyl)phenylzinc bromide imparts unique reactivity and selectivity in chemical reactions.
Stability: The compound’s stability in THF makes it a convenient reagent for various synthetic applications.
Propiedades
Fórmula molecular |
C15H15BrOZn |
|---|---|
Peso molecular |
356.6 g/mol |
Nombre IUPAC |
bromozinc(1+);2,4-dimethyl-1-(phenylmethoxy)benzene |
InChI |
InChI=1S/C15H15O.BrH.Zn/c1-12-8-9-15(13(2)10-12)16-11-14-6-4-3-5-7-14;;/h3-4,6-10H,11H2,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
JGCDMTGDLJVOIT-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=C(C=C1)OCC2=CC=C[C-]=C2)C.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I)](/img/structure/B14886648.png)
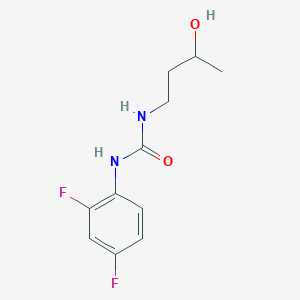
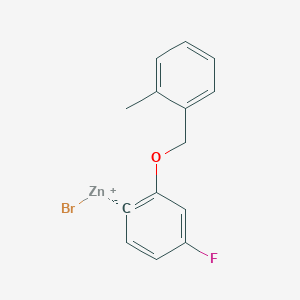
![(R)-1-Methyl-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole hydrate](/img/structure/B14886685.png)
![1-Amino-3-oxabicyclo[3.1.0]hexan-2-one hydrochloride](/img/structure/B14886690.png)
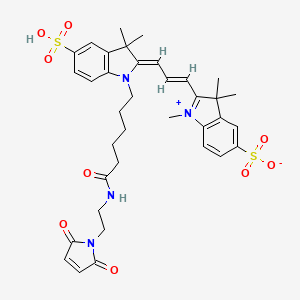
![Cyclopentyl(4'-propyl[1,1'-biphenyl]-4-yl)methanone](/img/structure/B14886702.png)

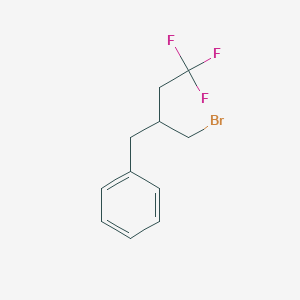
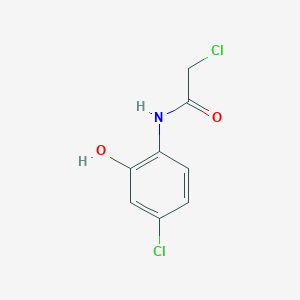
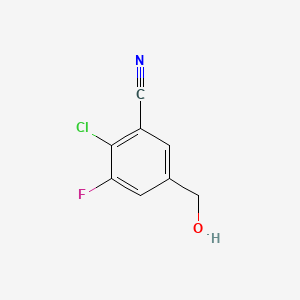
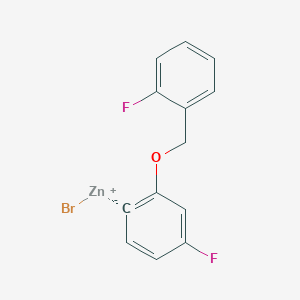
![6-Bromo-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14886750.png)
![5-(tert-Butoxycarbonyl)-7,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B14886757.png)
